molecular formula C13H12N4O B2907462 N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide CAS No. 2097867-00-8

N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide

Cat. No.: B2907462
CAS No.: 2097867-00-8
M. Wt: 240.266
InChI Key: XWLHALIHWXMZPG-UHFFFAOYSA-N
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Description

N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide (CAS Number: 2097867-00-8) is a synthetic chemical compound with a molecular formula of C13H12N4O and a molecular weight of 240.26 g/mol . Its structure is characterized by a pyridine core linked to an imidazole ring and a but-2-ynamide moiety, a functional group featuring a carbon-carbon triple bond that can be critical for molecular interactions in medicinal chemistry . Compounds featuring similar imidazole-pyridine scaffolds are frequently investigated in oncology and drug discovery research. For instance, such structures are found in inhibitors of key oncogenic targets. The c-Met kinase inhibitor volitinib incorporates an imidazo[1,2-a]pyridine unit, demonstrating the therapeutic relevance of this heterocyclic system in the development of potent and selective anti-cancer agents . Furthermore, pyridine and pyrimidine derivatives are extensively explored for their inhibitory activity against other kinases, such as Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR), which are vital targets in cancer and inflammatory diseases . This makes this compound a valuable building block or potential pharmacophore for researchers working in hit-to-lead optimization and the synthesis of novel bioactive molecules for biochemical screening. This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-2-3-13(18)16-9-11-4-5-12(15-8-11)17-7-6-14-10-17/h4-8,10H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLHALIHWXMZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CN=C(C=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide typically involves multiple steps, starting with the preparation of the imidazole and pyridine precursors. One common approach is the reaction of 6-chloropyridin-3-ylmethylamine with 1H-imidazole under suitable conditions to form the intermediate imidazolyl-pyridine compound. This intermediate is then reacted with but-2-ynoic acid or its derivatives to introduce the but-2-ynamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide can undergo various chemical reactions, including:

  • Oxidation: The imidazole and pyridine rings can be oxidized under specific conditions.

  • Reduction: Reduction reactions can be performed on the compound, particularly on the imidazole ring.

  • Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the imidazole and pyridine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Nucleophiles like amines and alkyl halides can be used for substitution reactions, often requiring a base such as triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Oxidized derivatives of the imidazole and pyridine rings.

  • Reduction: Reduced forms of the imidazole ring.

  • Substitution: Substituted derivatives with various functional groups attached to the imidazole and pyridine rings.

Scientific Research Applications

Chemistry: In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its imidazole and pyridine rings make it a versatile intermediate for various chemical transformations.

Biology: The biological activity of N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide has been explored in drug discovery. Its potential as an inhibitor of certain enzymes or receptors makes it a candidate for therapeutic applications.

Medicine: Research has shown that derivatives of this compound exhibit promising biological activities, including antimicrobial, antiviral, and anticancer properties. These properties make it a valuable compound in the development of new drugs.

Industry: In material science, this compound can be used in the design of new materials with specific properties, such as enhanced stability or conductivity. Its unique structure allows for the creation of novel polymers and other advanced materials.

Mechanism of Action

The mechanism by which N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, the compound would bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways involved would vary depending on the biological context in which the compound is used.

Comparison with Similar Compounds

  • Imidazole derivatives: Compounds containing imidazole rings, such as imidazole itself and its various substituted derivatives.

  • Pyridine derivatives: Compounds containing pyridine rings, such as pyridine and its various substituted derivatives.

  • But-2-ynamide derivatives: Compounds containing the but-2-ynamide group, such as but-2-ynoic acid and its derivatives.

Uniqueness: N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide is unique due to its combination of an imidazole ring, a pyridine ring, and a but-2-ynamide group. This combination of functional groups provides the compound with distinct chemical and biological properties that are not found in other similar compounds.

Biological Activity

N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₀H₁₂N₄
  • CAS Number : 1247863-65-5
  • IUPAC Name : [6-(1H-imidazol-1-yl)-3-pyridinyl]-N-methylmethanamine

This compound features a pyridine ring substituted with an imidazole group, which is commonly associated with various biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazole and pyridine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus< 1 µg/mL
Compound BE. coli3.9 µg/mL
Compound CCandida albicans7.8 µg/mL

The mechanisms through which these compounds exert their antimicrobial effects often involve:

  • Disruption of Cell Membrane Integrity : Many imidazole derivatives disrupt bacterial cell membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity : These compounds can inhibit key enzymes involved in bacterial metabolism.
  • Biofilm Disruption : Certain derivatives have been shown to prevent biofilm formation, which is crucial for bacterial survival in hostile environments.

Study on Antimicrobial Efficacy

A study published in the PMC journal highlighted the effectiveness of various imidazole derivatives against biofilm-forming bacteria. The results indicated that compounds structurally related to this compound had potent activity against mature biofilms formed by Staphylococcus aureus and Candida albicans .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various bacterial targets. These studies suggest that the compound may interact effectively with key proteins involved in bacterial cell wall synthesis and metabolism, further supporting its potential as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide?

The synthesis of this compound typically involves multi-step reactions, including:

  • Coupling reactions : For example, linking the pyridinyl-imidazole moiety to the but-2-ynamide group via nucleophilic substitution or amide bond formation. Evidence from similar compounds suggests using reagents like bromine for halogenation and sodium borohydride for reduction .
  • Catalysts : Palladium-based catalysts may facilitate cross-coupling reactions, while bases like triethylamine can stabilize intermediates .
  • Purification : Techniques such as column chromatography or recrystallization in ethanol/dichloromethane mixtures are critical for achieving high purity (>95%) .

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra confirm structural integrity by resolving peaks for imidazole protons (~7.5–8.5 ppm), pyridine ring protons (~8.0–8.8 ppm), and alkyne protons (~2.5 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) provides molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) via reverse-phase HPLC with UV detection at 254 nm .

Q. How do the functional groups in this compound influence its chemical reactivity?

  • Imidazole ring : Participates in hydrogen bonding and π-π stacking, affecting solubility and interaction with biological targets .
  • But-2-ynamide group : The alkyne moiety enables click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation .
  • Pyridine-methyl bridge : Enhances stability via steric hindrance and modulates electronic properties for tailored reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Contradictory NMR peaks : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from structurally similar isomers . For example, highlights differences in 1^1H NMR shifts between isomers (e.g., δ 11.55 ppm vs. δ 11.06 ppm for pyrrole NH protons) .
  • Purity discrepancies : Combine HPLC with supercritical fluid chromatography (SFC) to separate enantiomers or diastereomers .

Q. What methodologies are recommended for studying the reaction kinetics of amide bond hydrolysis in this compound?

  • pH-dependent studies : Monitor hydrolysis rates using UV-Vis spectroscopy at varying pH (e.g., 2–12) to identify stability thresholds .
  • Catalytic effects : Test metal ions (e.g., Cu²⁺) or enzymes (e.g., proteases) to assess acceleration of degradation .
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/SDD) predict transition states and activation energies .

Q. How can interaction studies with biological targets be designed for this compound?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KDK_D) to receptors like kinases or GPCRs .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .
  • X-ray crystallography : Resolve co-crystal structures (e.g., with GLP-1 receptor analogs) to identify binding motifs .

Q. What strategies mitigate instability during long-term storage or experimental conditions?

  • Degradation pathways : Accelerated stability studies (40°C/75% RH) identify primary degradation products via LC-MS .
  • Formulation : Lyophilization with cryoprotectants (e.g., trehalose) improves stability in aqueous buffers .
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

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